molecular formula C7H7BF3NO2 B2816372 (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 2225169-14-0

(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B2816372
CAS No.: 2225169-14-0
M. Wt: 204.94
InChI Key: HJILMIUARIVXKS-UHFFFAOYSA-N
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Description

(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group imparts unique electronic properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of the compound (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for creating complex organic compounds .

Action Environment

The action of the compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups, which contributes to the success of the reaction . The compound is also generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for the formation of carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved product purity. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-5-(trifluoromethyl)pyridin-4-yl)boronic acid
  • (2-Methyl-5-(trifluoromethyl)pyridin-2-yl)boronic acid
  • (2-Methyl-4-(trifluoromethyl)pyridin-3-yl)boronic acid

Uniqueness

(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its electronic properties and reactivity. This unique structure makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2/c1-4-6(8(13)14)2-5(3-12-4)7(9,10)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJILMIUARIVXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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